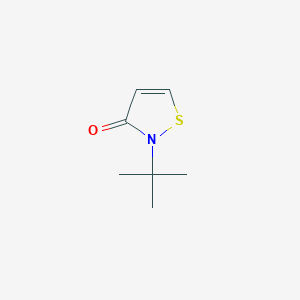

2-(tert-Butyl)isothiazol-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(tert-Butyl)isothiazol-3(2H)-one" is a chemical of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, properties, and applications, which can be informative for a comprehensive analysis of "2-(tert-Butyl)isothiazol-3(2H)-one".

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one involves starting from 1-tert-butylhydrazine and (4-tert-butylphenyl) methanethiol, indicating the use of tert-butyl groups in the synthesis of complex molecules . Similarly, the synthesis of 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione from N-tert-butyl-2-aroylhydrazine carbothioamide suggests a method for introducing the tert-butyl group into heterocyclic compounds . These methods could potentially be adapted for the synthesis of "2-(tert-Butyl)isothiazol-3(2H)-one".

Molecular Structure Analysis

The molecular structures of synthesized compounds are often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound was determined to be orthorhombic with specific cell parameters . Another compound's structure was stabilized by intermolecular hydrogen bonds and a three-dimensional network structure . These findings highlight the importance of non-covalent interactions in the stability of molecular structures, which would also be relevant for "2-(tert-Butyl)isothiazol-3(2H)-one".

Chemical Reactions Analysis

The reactivity of tert-butyl-containing compounds can be complex. For instance, the isomerization of 1-tert-butylthiobutadiene-2,3 in an alcoholic medium leads to a mixture of compounds, including aliene, acetylene, and 1,3-diene sulfides . This suggests that tert-butyl groups can influence the reactivity and isomerization pathways of molecules, which could be an important consideration in the chemical reactions of "2-(tert-Butyl)isothiazol-3(2H)-one".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The density, crystal system, and space group are some of the physical properties that can be determined through crystallographic analysis . The presence of tert-butyl groups can affect the overall properties of the molecule, such as solubility and stability. Understanding these properties is crucial for the practical application of "2-(tert-Butyl)isothiazol-3(2H)-one" in various domains.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- 2-(tert-Butyl)isothiazol-3(2H)-one can be prepared from N-substituted 3-benzoylpropionamides, which has been successfully applied to synthesize isothiazolones N-substituted with a bulky alkyl group, such as the tert-butyl group (Hamilakis, Kontonassios, & Tsolomitis, 2002).

- The compound plays a role in the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of tert-butanesulfinamides, tert-butyl sulfoxides, and tert-butanesulfinimines (Cogan et al., 1998).

- It is involved in the synthesis and tautomeric transformations of 2-(tert-butyl)-1,2,4-benzotriazine-3(2H)-thiones, demonstrating the impact of substituents in the benzene ring on chemical equilibrium (Lipilin et al., 2006).

Biological Activity

- Isothiazol-3(2H)-ones, including 2-(tert-Butyl)isothiazol-3(2H)-one, are notable for their antifungal and antibacterial properties, making them potent industrial microbiocides (Taubert, Kraus, & Schulze, 2002).

- Various derivatives of 1,2-isothiazolidine-1,1-dioxide (gamma-sultam), which includes 2-(tert-Butyl)isothiazol-3(2H)-one, have shown potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, along with the suppression of interleukin production, suggesting potential antiarthritic applications (Inagaki et al., 2000).

Advanced Material Applications

- The introduction of bulky substituents such as tert-butyl in molecular metals, like 2-(tert-Butyl)isothiazol-3(2H)-one, can significantly influence their solid-state structures and charge mobility, demonstrating its potential in the development of organic semiconductors and molecular conductors (Filatre-Furcate et al., 2016).

Propiedades

IUPAC Name |

2-tert-butyl-1,2-thiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-7(2,3)8-6(9)4-5-10-8/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQNPFWWAYSDOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)isothiazol-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518593.png)

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2518601.png)

![2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid](/img/structure/B2518605.png)

![2-Chloro-N-[2-(1H-indazol-6-ylamino)-2-oxoethyl]propanamide](/img/structure/B2518606.png)

![Methyl 4-methoxy-3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]benzoate](/img/structure/B2518608.png)

![(2-Chlorophenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2518610.png)

![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2518613.png)

![2-[(4-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2518615.png)

![2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2518616.png)